molecular formula C8H12O B1659881 Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- CAS No. 68752-16-9

Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-

Cat. No.: B1659881
CAS No.: 68752-16-9
M. Wt: 124.18 g/mol
InChI Key: DIZVAYGKXSYCSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1-methyl-2-cyclopenten-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation, resulting in the formation of the desired ketone .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methyl-1-cyclopentenyl)ethanone
  • 1-acetyl-2-methylcyclopentene
  • 1-acetyl-2-methyl-1-cyclopentene

Uniqueness

Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is unique due to its specific substitution pattern on the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(1-methylcyclopent-2-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(9)8(2)5-3-4-6-8/h3,5H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZVAYGKXSYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339582
Record name Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68752-16-9
Record name Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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